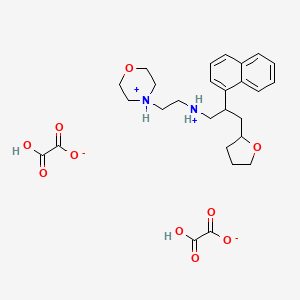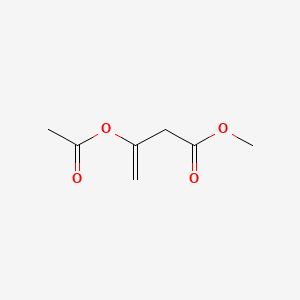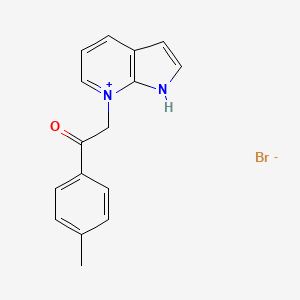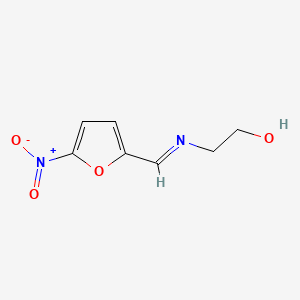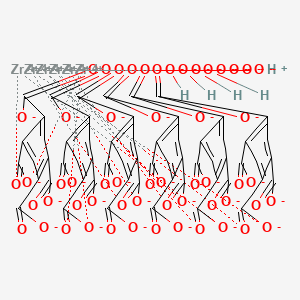
Benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide is a coordination compound that involves benzene-1,2,4,5-tetracarboxylate as the organic ligand and zirconium as the central metal ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide typically involves the solvothermal reaction of zirconium salts with benzene-1,2,4,5-tetracarboxylic acid. The reaction is carried out in a solvent such as N,N′-dimethylacetamide at elevated temperatures . The reaction conditions, including temperature, pH, and the ratio of reactants, play a crucial role in determining the final structure of the coordination polymer .
Industrial Production Methods
Industrial production of this compound may involve similar solvothermal methods but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product. Additionally, the selection of solvents and purification techniques is critical to ensure the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the benzene-1,2,4,5-tetracarboxylate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide has several scientific research applications:
Materials Science:
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Wirkmechanismus
The mechanism by which benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide exerts its effects involves coordination interactions between the zirconium ion and the benzene-1,2,4,5-tetracarboxylate ligand. These interactions lead to the formation of a stable coordination polymer with unique structural properties. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,2,4,5-tetracarboxylic acid: A precursor to the compound, used in the synthesis of various coordination polymers.
Zirconium-based coordination polymers: Similar compounds with different organic ligands, used in similar applications.
Uniqueness
Benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide is unique due to its specific combination of benzene-1,2,4,5-tetracarboxylate and zirconium, leading to distinct structural and functional properties. Its ability to form stable coordination polymers with high porosity and luminescent properties sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C60H17O56Zr6-11 |
|---|---|
Molekulargewicht |
2181.1 g/mol |
IUPAC-Name |
benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide |
InChI |
InChI=1S/6C10H6O8.4H2O.4O.6Zr/c6*11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;;;;;;;;;;;;;;/h6*1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);4*1H2;;;;;;;;;;/q;;;;;;;;;;4*-2;6*+4/p-27 |
InChI-Schlüssel |
CSEXDJOTJBUAEZ-UHFFFAOYSA-A |
Kanonische SMILES |
[H+].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




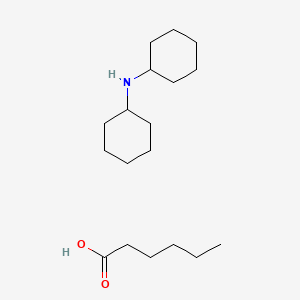



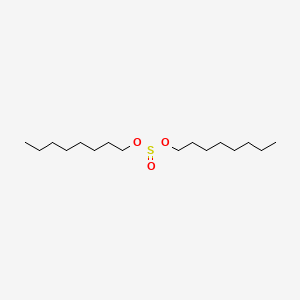
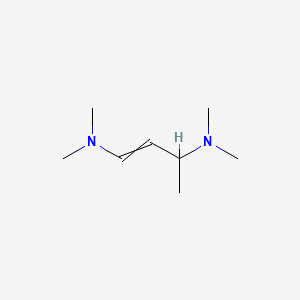
![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)
